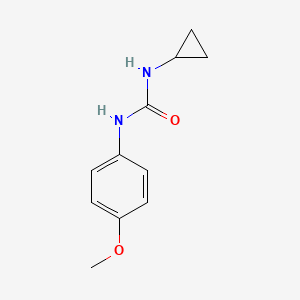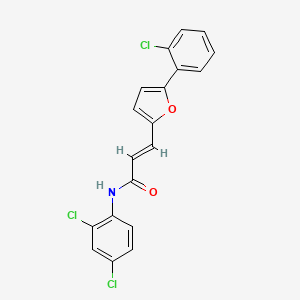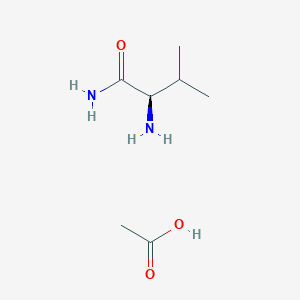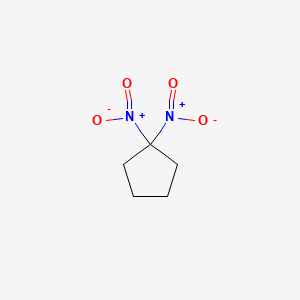![molecular formula C12H7Cl2N3O3 B11949469 2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol CAS No. 55936-43-1](/img/structure/B11949469.png)
2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol is an organic compound known for its distinctive structure, which includes two chlorine atoms and a nitrophenyl diazenyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol typically involves the diazotization of 4-nitroaniline followed by a coupling reaction with 2,6-dichlorophenol. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction conditions. The purification process often includes crystallization and recrystallization to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol involves its interaction with specific molecular targets and pathways. The nitrophenyl diazenyl group can participate in electron transfer reactions, influencing various biochemical processes. The compound’s effects are mediated through its ability to interact with enzymes and other proteins, altering their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
2,6-dichloro-4-nitrophenol: Shares a similar structure but lacks the diazenyl group.
4-nitrophenyl diazenyl derivatives: Compounds with similar diazenyl groups but different substituents on the phenol ring.
Uniqueness
2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol is unique due to its combination of chlorine atoms and a nitrophenyl diazenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
55936-43-1 |
|---|---|
Fórmula molecular |
C12H7Cl2N3O3 |
Peso molecular |
312.10 g/mol |
Nombre IUPAC |
2,6-dichloro-4-[(4-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12H7Cl2N3O3/c13-10-5-8(6-11(14)12(10)18)16-15-7-1-3-9(4-2-7)17(19)20/h1-6,18H |
Clave InChI |
RGJVSRRBVKQGLM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC(=C(C(=C2)Cl)O)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


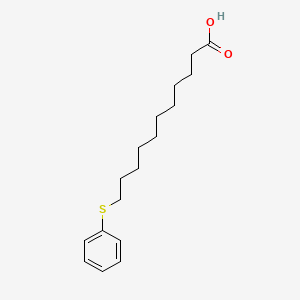




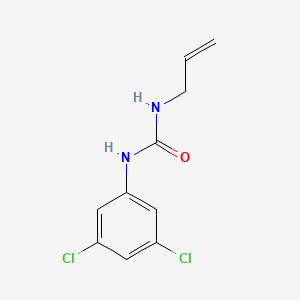
![Methyl 3-benzylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B11949419.png)

